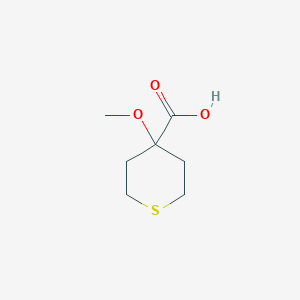![molecular formula C12H12ClNO3 B2783234 6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 878617-62-0](/img/structure/B2783234.png)
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one has been used in a variety of scientific research applications. It has been used as a model compound for the study of the structure and reactivity of benzo[1,4]oxazin-3-one derivatives, as well as for the study of the mechanism of action of related compounds. It has also been used to study the inhibition of enzymes involved in the synthesis of fatty acids, and as a potential inhibitor of the enzyme acetyl-CoA carboxylase.
作用機序
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one acts as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in the synthesis of fatty acids. The compound binds to the enzyme, preventing it from catalyzing the reaction. This inhibition is reversible, meaning that the enzyme can be reactivated when the compound is removed.
Biochemical and Physiological Effects
The inhibition of acetyl-CoA carboxylase by this compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the synthesis of fatty acids, leading to decreased levels of cholesterol and triglycerides in the blood. In addition, this compound has been shown to reduce the synthesis of ketone bodies, leading to a decrease in the levels of ketone bodies in the blood.
実験室実験の利点と制限
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also stable under a variety of conditions. In addition, this compound has been shown to be effective in a wide range of animal models. However, there are some limitations to its use in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the use of 6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one in research. For example, further studies could be conducted to investigate the effects of this compound on other enzymes involved in fatty acid synthesis. In addition, this compound could be used to study the effects of fatty acid synthesis inhibition on other physiological processes, such as inflammation and insulin sensitivity. Finally, this compound could be used in combination with other compounds to study synergistic effects on fatty acid synthesis.
合成法
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one is synthesized by a multi-step process involving the condensation of 4-methyl-4H-benzo[1,4]oxazin-3-one with 2-chloro-propionyl chloride. This process is conducted in a polar solvent such as acetonitrile, and requires the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is then followed by a series of purification steps, such as recrystallization. The final product is a white crystalline solid with a melting point of 135-137°C.
特性
IUPAC Name |
6-(2-chloropropanoyl)-4-methyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-7(13)12(16)8-3-4-10-9(5-8)14(2)11(15)6-17-10/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIRCNCAWHVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCC(=O)N2C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate](/img/structure/B2783151.png)
![4-[1-(2-Ethenylsulfonylethyl)pyrrolidin-2-yl]-1,3-dimethylpyrazole](/img/structure/B2783152.png)
![N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2783153.png)




![Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2783159.png)
![1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B2783162.png)
![2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2783169.png)


![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2783172.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B2783173.png)